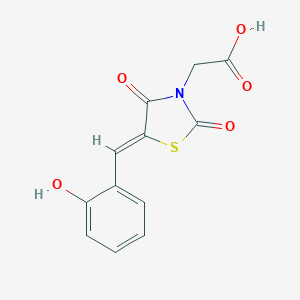

(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSRWWSWAXQZHC-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Thiazolidine-2,4-Dione (TZD) Core

The foundational step involves preparing the TZD core (1), typically synthesized via refluxing monochloroacetic acid and thiourea in aqueous medium. This method yields TZD in high purity, confirmed by melting point analysis (120–122°C) and NMR spectroscopy.

Alkylation of TZD with Chloroacetic Acid Derivatives

To introduce the acetic acid group, TZD undergoes alkylation using ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone. This reaction proceeds via nucleophilic substitution, forming ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate (3a–e) with yields of 68–85%. Subsequent hydrolysis of the ethyl ester is achieved using trifluoroacetic acid (TFA) in methylene chloride, yielding 2-(2,4-dioxothiazolidin-3-yl)acetic acid (9) with minimal side reactions.

Table 1: Alkylation and Hydrolysis Conditions

Knoevenagel Condensation for 2-Hydroxybenzylidene Formation

The critical step for introducing the (Z)-2-hydroxybenzylidene group involves Knoevenagel condensation between 2-(2,4-dioxothiazolidin-3-yl)acetic acid (9) and 2-hydroxybenzaldehyde.

Reaction Optimization

Condensation is typically performed in acetic acid with a 33% methylamine catalyst under reflux. Alternative catalysts, such as sodium acetate or piperidine, have been explored but resulted in lower yields (14–58%) due to competing side reactions. The (Z)-configuration is favored under acidic conditions, as confirmed by NMR coupling constants (J = 12–14 Hz for the benzylidene proton).

Table 2: Knoevenagel Condensation Conditions

Protection-Deprotection Strategies for Phenolic Hydroxyl Groups

To prevent undesired O-acylation during benzoylation or alkylation, the phenolic -OH group in 2-hydroxybenzaldehyde is often protected as a benzyl ether. For example, 3,4-di(benzyloxy)benzaldehyde is used in condensation reactions, followed by catalytic hydrogenation to remove benzyl groups. This approach mitigates side reactions and improves overall yield (58% vs. 5% without protection).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR analysis of the final product shows distinct signals for the benzylidene proton (δ 7.71 ppm, singlet), acetic acid side chain (δ 4.00 ppm, singlet for CH₂), and phenolic -OH (δ 12.63 ppm, broad). 13C NMR confirms the carbonyl groups at δ 167–170 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₉NO₅S).

Table 3: Key NMR Assignments

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Benzylidene CH | 7.71 | s | |

| Acetic acid CH₂ | 4.00 | s | |

| Phenolic -OH | 12.63 | br s |

Challenges and Solutions in Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

Reduction: Reduction of the carbonyl groups in the thiazolidine ring can yield corresponding alcohols.

Substitution: The hydroxy group on the benzylidene ring can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the condensation of thiazolidine-2,4-dione derivatives with aromatic aldehydes. The process can be optimized through various methods, including the use of solvents like acetic acid and catalysts such as sodium acetate or methylamine. For instance, one method involves refluxing thiazolidine-2,4-dione with an appropriate aryl aldehyde in glacial acetic acid for several hours to yield the desired product .

Antiviral Properties

Research has demonstrated that derivatives of thiazolidine-2,4-dione exhibit inhibitory activity against HIV-1 reverse transcriptase. The molecular docking studies indicate strong interactions between these compounds and the target enzyme, suggesting their potential as antiviral agents .

Antimicrobial Effects

Numerous studies have reported that this compound and its derivatives possess significant antibacterial and antifungal properties. For example, a series of thiazolidine derivatives were evaluated for their effectiveness against various bacterial strains and fungi, showing promising results in inhibiting microbial growth .

Antidiabetic Activity

Thiazolidine derivatives are also recognized for their antidiabetic effects. They function as aldose reductase inhibitors, which play a crucial role in managing diabetes by preventing complications associated with hyperglycemia. In vivo studies have shown that these compounds can effectively lower blood glucose levels in diabetic models .

Cancer Treatment

Recent investigations into the anticancer properties of thiazolidine derivatives have revealed their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antioxidant Activity

The antioxidant properties of this compound have been explored in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .

Case Study 1: Antiviral Activity

A study synthesized multiple derivatives of thiazolidine-2,4-dione and evaluated their activity against HIV-1 reverse transcriptase. The results indicated that certain modifications significantly enhanced inhibitory effects compared to standard drugs used in HIV treatment .

Case Study 2: Antimicrobial Evaluation

In another study, a series of benzylidene-thiazolidinediones were tested against a panel of bacterial and fungal pathogens. The findings highlighted that specific substitutions on the benzylidene moiety led to increased antimicrobial potency .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxybenzylidene moiety can form hydrogen bonds and π-π interactions with active sites, while the thiazolidine ring can participate in covalent bonding. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Anticancer Activity

- 2-Hydroxy Derivative : Shows moderate anticancer activity by modulating BAG3 protein interactions, with IC₅₀ values in the micromolar range against breast cancer cell lines .

- 3,5-Dihydroxy Derivative: Exhibits superior cytotoxicity (IC₅₀ = 8.2 µM) compared to the 2-hydroxy analogue (IC₅₀ = 22.5 µM), attributed to enhanced polyphenol-like redox activity .

Herbicidal Activity

- 4-Methoxy Derivative (MBDTA-2) : Inhibits dihydrodipicolinate synthase (DHDPS) in weeds (IC₅₀ = 1.2 µM) . Its demethylated metabolite, (Z)-2-(5-(4-hydroxybenzylidene)-2,4-dioxo-TZD)-acetic acid (HBDTA), shows 3-fold higher potency (IC₅₀ = 0.4 µM) due to improved enzyme binding .

- 2-Hydroxy Derivative: No significant herbicidal activity reported, highlighting the critical role of substituent position .

Enzyme Inhibition

- Aldose Reductase (AR) Inhibition : The 4-methoxy derivative reduces hepatic fibrosis in rats (60% reduction at 10 mg/kg) by inhibiting AR and NF-κB signaling .

- Antifungal Activity : 4-Chloro and 2,4-dichloro derivatives inhibit Candida albicans (MIC = 8–16 µg/mL) via disruption of ergosterol biosynthesis .

Research Findings and Mechanistic Insights

- Substituent Position Matters : 4-Methoxy and 4-chloro groups enhance herbicidal and antifungal activities, respectively, while 2-hydroxy groups favor anticancer applications .

- Synergistic Effects : Combining TZD derivatives with other agents (e.g., antifungals with fluconazole) reduces resistance in C. albicans .

Biological Activity

(Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic compound that belongs to the class of thiazolidinediones (TZDs). This compound has garnered significant attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and antidiabetic properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with a benzylidene moiety and an acetic acid group. Its molecular formula is , with a molecular weight of 323.32 g/mol. The IUPAC name is 2-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO6S |

| Molecular Weight | 323.32 g/mol |

| IUPAC Name | 2-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |

| InChI Key | QWWSZPTWYZUJMQ-WDZFZDKYSA-N |

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzaldehyde and thiazolidine-2,4-dione in the presence of an acid catalyst under reflux conditions. This reaction yields the desired product through the formation of the thiazolidine ring structure.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that thiazolidinedione derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In vitro assays have demonstrated that thiazolidinedione derivatives can reduce oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes .

Antidiabetic Effects

Thiazolidinediones are well-known for their role in glucose metabolism regulation. This compound has been evaluated for its antidiabetic potential through various studies. In one study involving alloxan-induced diabetic rats, compounds derived from thiazolidinediones showed significant reductions in blood glucose levels comparable to standard antidiabetic drugs like pioglitazone .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- PPAR-gamma Activation : Thiazolidinediones are known agonists of the peroxisome proliferator-activated receptor gamma (PPAR-gamma), which plays a crucial role in insulin sensitivity and lipid metabolism.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or oxidative stress, leading to decreased production of inflammatory mediators .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazolidinedione derivatives:

-

Antidiabetic Evaluation : A study reported that derivatives exhibited hypoglycemic effects in diabetic models, with some compounds showing activity superior to metformin and rosiglitazone .

Compound Name Blood Glucose Reduction (%) (Z)-2-(5-(hydroxybenzylidene)TZD 45 Rosiglitazone 40 Metformin 35 -

Antioxidant Studies : In vitro assays using DPPH radical scavenging methods demonstrated that certain derivatives had IC50 values comparable to established antioxidants like ascorbic acid .

Compound Name IC50 (µg/mL) (Z)-2-(5-(hydroxybenzylidene)TZD 25 Ascorbic Acid 20

Q & A

Q. What are the common synthetic routes for synthesizing (Z)-2-(5-(2-hydroxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, and what are their respective yields?

Methodological Answer: The compound is synthesized via condensation reactions between thiazolidinone precursors and substituted benzaldehydes. Key methods include:

- Piperidine-catalyzed condensation : Reaction of thiazolidinone acetic acid derivatives with aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under reflux, yielding 34–74% depending on substituents ().

- Acetic acid reflux : Combining 2-aminothiazol-4(5H)-one derivatives with sodium acetate and aldehydes, followed by recrystallization ().

- Multi-step synthesis : Sequential oximation, methylation, and cyclization ().

Q. Table 1: Comparative Synthesis Methods

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Piperidine/ethanol reflux | Piperidine, ethanol | 34–74 | |

| Acetic acid reflux | Sodium acetate, DMF | 47–74 | |

| Oxidation-cyclization | H₂O₂, NaIO₄ | Not specified |

Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions and Z-configuration (e.g., hydroxyl proton at δ 12.2 ppm in ) .

- UV-Vis spectroscopy : Detects conjugation systems (λ_max 320–400 nm; ) .

- X-ray crystallography : Resolves stereochemistry definitively () .

- Elemental analysis (C.H.N.) : Validates purity (deviation <0.4% acceptable; ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer: Key variables include:

- Catalyst : Piperidine outperforms weaker bases in condensation reactions (74% yield in vs. 47% with other catalysts) .

- Solvent : Ethanol promotes solubility, while DMF/acetic acid mixtures improve crystallinity () .

- Time : Prolonged reflux (26 hours in vs. 3–5 hours in ) reduces byproducts .

- Stoichiometry : A 1.1:1 aldehyde-to-thiazolidinone ratio minimizes unreacted starting material () .

Q. How are contradictions in spectroscopic data resolved during characterization?

Methodological Answer: Discrepancies (e.g., tautomerism in NMR) are addressed via:

- Multi-technique validation : Combining NMR with X-ray crystallography () .

- Computational modeling : Predicting NMR shifts to match experimental data.

- Chromatography : HPLC/TLC to rule out impurities () .

Q. Table 2: Resolving Spectral Conflicts

| Conflict Type | Resolution Strategy | Example Reference |

|---|---|---|

| Tautomerism in NMR | X-ray crystallography | |

| UV λ_max shifts | Solvent polarity adjustment | |

| Elemental analysis mismatch | Recrystallization |

Q. What mechanistic considerations govern cyclization steps in the synthesis?

Methodological Answer: Cyclization involves:

Q. How do substituents on the benzylidene moiety influence bioactivity?

Methodological Answer:

- Electron-donating groups (e.g., -OCH₃) enhance stability via resonance () .

- Hydrophobic substituents : Improve membrane permeability () .

- Steric effects : Bulky groups reduce binding affinity in enzyme assays () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.